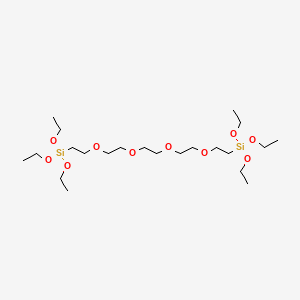
Diethyl-3-mercaptopropylphosphonate
Vue d'ensemble
Description
Diethyl-3-mercaptopropylphosphonate (DMPP) is an organophosphonate compound that is widely used in scientific research for its ability to act as a chelating agent, as well as its antifungal and antibacterial properties. DMPP has been used in a variety of studies, ranging from biochemistry and physiology to toxicology and pharmacology. Its versatility and effectiveness make it a valuable tool for researchers in the laboratory setting.
Applications De Recherche Scientifique
Corrosion Inhibition
Diethyl-3-mercaptopropylphosphonate and its derivatives are effective corrosion inhibitors. For instance, certain α-aminophosphonates have shown significant inhibition of mild steel corrosion in hydrochloric acid, which is beneficial for industrial pickling processes. These compounds act as mixed-type inhibitors and show high inhibition efficiency at relatively low concentrations (Gupta et al., 2017). Additionally, other diethyl (phenylamino) methyl phosphonate derivatives have been investigated for their corrosion inhibitory properties in carbon steel, demonstrating effectiveness in acidic environments (Moumeni et al., 2020).
Synthesis of Pharmaceutical Compounds
Compounds similar to diethyl-3-mercaptopropylphosphonate are used in the synthesis of various pharmaceuticals. For example, a derivative has been employed in the synthesis of enantiomeric phosphocarnitine, a compound with potential medical applications (Wróblewski & Hałajewska-Wosik, 2002). Moreover, alpha-halogenated analogs of similar phosphonic acids have shown promise as antimalarial agents (Verbrugghen et al., 2010).
Polymer Synthesis
Diethyl vinylphosphonate, a related compound, has been polymerized using rare earth metal-initiated group transfer polymerization to create high-molecular-weight poly(vinylphosphonate)s. These polymers demonstrate precise molecular weight control and low polydispersity, with potential applications in various industries (Salzinger et al., 2011).
Anticancer Research
Diethyl derivatives have been explored for their anticancer properties. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on cell apoptosis, cell cycle regulation, and reactive oxygen species in human hepatocarcinoma cells (Qu et al., 2010).
Propriétés
IUPAC Name |
3-diethoxyphosphorylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-3-9-11(8,10-4-2)6-5-7-12/h12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDRFNGVCADKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCS)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















